4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-[(4-nitrophenyl)thio]-
Description
4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-[(4-nitrophenyl)thio]- is a pyrimidine derivative characterized by a carboxylic acid group at position 4, a methylthio (-SCH₃) substituent at position 2, and a 4-nitrophenylthio (-S-C₆H₄-NO₂) group at position 3. This compound’s structure integrates electron-withdrawing (nitro) and sulfur-containing functional groups, which significantly influence its chemical reactivity, solubility, and biological interactions.
Properties
CAS No. |
61727-09-1 |
|---|---|
Molecular Formula |
C12H9N3O4S2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-methylsulfanyl-5-(4-nitrophenyl)sulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H9N3O4S2/c1-20-12-13-6-9(10(14-12)11(16)17)21-8-4-2-7(3-5-8)15(18)19/h2-6H,1H3,(H,16,17) |
InChI Key |
BSTIKLVTIBQRBR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)O)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-[(4-nitrophenyl)thio]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol as the nucleophile.
Attachment of the Nitrophenylthio Group: The nitrophenylthio group can be attached through a thiolation reaction, where a nitrophenyl halide reacts with a thiol compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-[(4-nitrophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenylthio group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-[(4-nitrophenyl)thio]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-[(4-nitrophenyl)thio]- involves its interaction with specific molecular targets and pathways. The nitrophenylthio group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Research Challenges and Contradictions
Discrepancies in biological data for pyrimidinecarboxylic acid derivatives (e.g., antimicrobial vs. anticancer activities) often arise from:
- Assay Variability : Differences in cell lines, concentrations, or endpoint measurements (e.g., IC₅₀ vs. MIC) .
- Substituent Positioning: Minor structural changes (e.g., nitro at para vs. meta positions) drastically alter activity, necessitating careful SAR studies .
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